3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Übersicht
Beschreibung
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as DPP-4 inhibitor, is a drug used to treat type 2 diabetes mellitus. DPP-4 inhibitors work by blocking the DPP-4 enzyme, which is responsible for breaking down incretin hormones that regulate blood glucose levels.
Wirkmechanismus
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors work by blocking the 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid enzyme, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid enzyme, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors increase the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been shown to have several biochemical and physiological effects. These include increasing insulin secretion, reducing glucagon secretion, improving beta-cell function, and reducing inflammation. Additionally, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors may have cardiovascular benefits, such as reducing the risk of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in lab experiments is that they are relatively easy to administer and have a well-established mechanism of action. Additionally, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been extensively studied in clinical trials, providing a wealth of data for researchers to draw from. However, one limitation of using 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in lab experiments is that they may not accurately reflect the complex metabolic processes that occur in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors. One area of research is to investigate the long-term effects of 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors on cardiovascular health. Additionally, researchers may investigate the potential of combining 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors with other drugs to improve glycemic control in patients with type 2 diabetes. Finally, researchers may investigate the potential of 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in treating other metabolic disorders, such as obesity and metabolic syndrome.
In conclusion, 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitor is a drug used to treat type 2 diabetes mellitus. It works by blocking the 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid enzyme, which increases the levels of incretin hormones such as GLP-1 and GIP, leading to lower blood glucose levels. 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors have been extensively studied in clinical trials and have several biochemical and physiological effects. While there are some limitations to using 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors in lab experiments, there are several future directions for research on this drug.
Wissenschaftliche Forschungsanwendungen
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitor has been extensively studied for its effectiveness in treating type 2 diabetes mellitus. Clinical trials have shown that 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors can effectively lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. Additionally, research has shown that 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid inhibitors may have cardiovascular benefits, such as reducing the risk of heart failure.
Eigenschaften
IUPAC Name |
3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-4-11-28-16-8-5-14(6-9-16)17(13-20(23)24)22-21(25)15-7-10-18(26-2)19(12-15)27-3/h5-10,12,17H,4,11,13H2,1-3H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQORWBGPWVSHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.